molecular formula C9H7F2N3O2 B2886926 2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone CAS No. 1260860-69-2

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone

Cat. No.: B2886926
CAS No.: 1260860-69-2
M. Wt: 227.171
InChI Key: KKAZVVIBWPCJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone is an organic compound characterized by the presence of an azido group and a difluoromethoxy-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone typically involves the introduction of the azido group to a suitable precursor. One common method involves the reaction of 1-(4-difluoromethoxy-phenyl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the complete conversion of the starting material to the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents, room temperature to elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

Major Products Formed

    Reduction: 1-(4-difluoromethoxy-phenyl)-ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone has several scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(difluoromethoxy)phenyl]ethan-1-ol
  • 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Uniqueness

2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone is unique due to the presence of both the azido group and the difluoromethoxy-phenyl moiety

Properties

IUPAC Name

2-azido-1-[4-(difluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c10-9(11)16-7-3-1-6(2-4-7)8(15)5-13-14-12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZVVIBWPCJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.